molecular formula C8H8O2 B095053 2-Hydroxy-6-methylbenzaldehyde CAS No. 18362-36-2

2-Hydroxy-6-methylbenzaldehyde

Cat. No. B095053
CAS RN: 18362-36-2
M. Wt: 136.15 g/mol
InChI Key: ZRUOTKQBVMWMDK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzaldehyde is a compound that has been identified as a component of astigmatid mites, serving as an alarm and sex pheromone. Its synthesis and properties are of interest due to its potential applications in the field of chemical ecology .

Synthesis Analysis

The synthesis of 2-Hydroxy-6-methylbenzaldehyde has been achieved through a four-step process starting from m-cresol. This process includes protection of the hydroxyl group, blocking the active site, formylation, and deprotection, resulting in an overall yield of 44% . Additionally, N-methyl-N'-2-hydroxybenzaldehyde acylhydrazones have been synthesized via N-methylation of Fe(III) complexes, which is a chemospecific reaction yielding good results without O-methylation side reactions .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine, has been studied using X-ray analysis and quantum mechanical methods. The molecule is not planar and features intramolecular hydrogen bonds, which are significant for its photochromic properties . This analysis provides insights into the structural characteristics that may be relevant to 2-Hydroxy-6-methylbenzaldehyde.

Chemical Reactions Analysis

2-Hydroxy-6-methylbenzaldehyde can be involved in various chemical reactions due to its functional groups. For instance, the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination, which could potentially be applied to 2-Hydroxy-6-methylbenzaldehyde derivatives . Moreover, the compound's reactivity in cascade reactions has been demonstrated in the formation of methylbenzaldehydes from ethanol, which suggests its potential in bioethanol conversion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-6-methylbenzaldehyde are closely related to its molecular structure. The compound's photochromic behavior, as well as its tautomeric properties, have been investigated, revealing its potential for various applications . Furthermore, the compound's nonlinear optical properties have been studied, indicating its promise as a material for optical limiting applications .

Scientific Research Applications

  • Pheromone Component in Mites : It functions as an alarm and sex pheromone component in astigmatid mites. Its synthesis from m-cresol has been established, which is important for practical applications of these pheromones (Noguchi et al., 1997).

  • Sex Pheromone in Acarid Mites : Identified as the female sex pheromone in the acarid mite Cosmoglyphus hughesi, stimulating male mating behaviors. It is a major component in extracts from both male and female mites (Ryono et al., 2001).

  • Nonlinear Optical Material : Investigated for its nonlinear optical properties. The study involved quantum chemical investigations and spectroscopic techniques, revealing potential applications in optical materials (Jayareshmi et al., 2021).

  • Ethanol Upgrading : It's a precursor for chemicals like phthalic anhydride and terephthalic acid, formed from ethanol in reactions on hydroxyapatite catalysts (Moteki et al., 2016).

  • Fluorescent pH Sensor : Acts as a highly selective fluorescent pH sensor, useful in studying biological organelles (Saha et al., 2011).

  • Intramolecular Hydrogen Bonding : Examined for its effect on the rotational barrier of the formyl group in compounds like 2-hydroxy-5-methylbenzaldehyde, using the PCILO method (Remko, 1977).

  • Antibacterial Activity : Studied for its antibacterial activity, particularly its derivatives synthesized from meta-cresol and ortho-cresol, showing efficacy against bacteria like Escherichia coli and Staphylococcus aureus (Ismiyarto et al., 2018; Hapsari et al., 2018).

  • Synthon in Multicomponent Reactions : Recognized as a key chemical in industrial processes, particularly in pharmaceutical production. Its derivatives are ideal for multicomponent reactions leading to various heterocyclic systems (Heravi et al., 2018).

Safety And Hazards

When handling 2-Hydroxy-6-methylbenzaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-hydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOTKQBVMWMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342864
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methylbenzaldehyde

CAS RN

18362-36-2
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-6-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A phenolic resin rich in alternating phenolic copolymer block segments was formed by reacting a mixture of 519.0 g of 99 percent pure m-cresol, 538.2 g of 97 percent pure 2,6-bis(hydroxymethyl)-p-cresol and 20 g oxalic acid dihydrate in a solvent mixture of 40 ml deionized water and 200 ml ethyl cellosolve acetate. The reaction mixture was heated to about 70° C. to initiate the reaction forming the alternating copolymer. At 102° C., 32.6 g of 36.9 percent formaldehyde was added in 8 minutes to the reaction mixture to form substantially m-cresol formaldehyde block segments and to chemically bond these segments to the previously formed alternating copolymer. After heating the mixture at reflux for three hours, the amount of heat was increased to remove the water and solvent by distillation. Partial vacuum was applied at about 220° C. and gradually increased to 4 mm Hg to remove the unreacted monomers. Maximum mixture temperature during vacuum stripping was about 226° C. The copolymer was poured from the reaction kettle and allowed to cool. About 840 g of a block copolymer having a number average molecular weight number, Mn, of 1241 Daltons and a Tg of 112° C. were obtained.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
538.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A phenolic resin rich in alternating phenolic copolymer block segments was formed by reacting a mixture of 519.0 g of 99 percent pure m-cresol, 538.2 g 97 percent pure 2,6-bis(hydroxy-methyl)-p-cresol and 20 g oxalic acid dihydrate in a solvent mixture of 40 ml deionized water and 200 ml ethyl cellosolve acetate. The reaction mixture was heated to about 70° C. to initiate the reaction forming the alternating copolymer. At 102° C. 32 6 g of 36 9 percent formaldehyde was added in 8 minutes to the reaction mixture to form substantially m-cresolformaldehyde block segments and to chemically bond these segments to the previously formed alternating copolymer. After heating the mixture at reflux for three hours, the amount of heat was increased to remove the water and solvent by distillation. Partial vacuum was applied at about 220° C. and gradually increased to 4 mm Hg to remove the unreacted monomers. Maximum mixture temperature during vacuum stripping was about 226° C. The copolymer was poured from the reaction kettle and allowed to cool. About 840 g of a block copolymer having a number average molecular weight number, Mn, of 1241 Daltons and a Tg of 112° C. were obtained.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
538.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
32
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methylbenzaldehyde
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2-Hydroxy-6-methylbenzaldehyde
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Reactant of Route 6
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2-Hydroxy-6-methylbenzaldehyde

Citations

For This Compound
190
Citations
A Ryono, N Mori, K Okabe… - Applied entomology and …, 2001 - jstage.jst.go.jp
… Identification of 2-hydroxy-6-methylbenzaldehyde as the alarm pheromone of the acarid mite, Tyrophagus perniciosus (Acarina: Acaridae), and its distribution among related mites. Appl…
Number of citations: 19 www.jstage.jst.go.jp
AM Verma, K Agrawal, HD Kawale… - Chemistryselect, 2018 - Wiley Online Library
… In this numerical study, 2-hydroxy-6-methylbenzaldehyde is considered as model compound for … from 2-hydroxy-6-methylbenzaldehyde requires an activation energy of 12.26 kcal/mol. …
柴田静香, 桑原保正, 佐藤正資, 松山茂… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
… A total of 27 analogues of the astigmatid mite sex pheromone, 2-hydroxy-6-methylbenzaldehyde (6-methylsalicylaldehyde), were prepared and their activities were determined against …
Number of citations: 4 jlc.jst.go.jp
K TATAMI, N MORI, R NISHIDA… - Medical Entomology and …, 2001 - jstage.jst.go.jp
… Although the species contains the following 6 compounds in the gland: 2-hydroxy-6-methylbenzaldehyde (HMB), nerylformate, neral, geranylformate, geranialandpentadecane(…
Number of citations: 19 www.jstage.jst.go.jp
Y KUWAHARA, M SATO, T KosHII… - Applied entomology and …, 1992 - jstage.jst.go.jp
The female sex pheromone of the brown-legged grain mite Aleuroglyphus ovatus was identified as 2-hydroxy-6-methyl-bezaldehyde (2, 6-HMBD), which sexually stimulated males to …
Number of citations: 38 www.jstage.jst.go.jp
S Noguchi, N Mori, Y Kuwahara… - Bioscience, biotechnology …, 1997 - Taylor & Francis
… 2-Hydroxy-6-methylbenzaldehyde (5) is a component of astigmatid mites, functioning as the alarm and sex pheromones, and the establishment of its convenient synthesis is …
Number of citations: 7 www.tandfonline.com
R Atsushi, O Kimiko, K Yasumasa - Applied Entomology and Zoology, 2001 - cir.nii.ac.jp
2-Hydroxy-6-methylbenzaldehyde (2, 6-HMB) was identified as the female sex pheromone from the acarid mite, Cosmoglyphus hughesi. Although the sex pheromone functioned to …
Number of citations: 1 cir.nii.ac.jp
F Deba, TD Xuan, M Yasuda… - Weed Biology and …, 2007 - Wiley Online Library
This study was carried out to examine the possibility of utilizing Bidens pilosa, a weed widely distributed in the subtropics and the tropics, for weed and plant fungus control. The extract …
Number of citations: 68 onlinelibrary.wiley.com
S NOGUCHI, N MORI, Y KUWAHARA… - Bioscience, Biotechnology …, 1997 - jlc.jst.go.jp
2-Hydroxy-6-methylbenzaldehyde (5) is a component of astigmatid mites, functioning as the alarm and sex pheromones, and the establishment of its convenient synthesis is …
Number of citations: 2 jlc.jst.go.jp
BP Moore, WV Brown - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… of volatile components, one of which, 2-hydroxy-6-methylbenzaldehyde (I), is of widespread … earlier been identified1 as 2-hydroxy-6methylbenzaldehyde (1); this identification was con- …
Number of citations: 113 www.publish.csiro.au

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